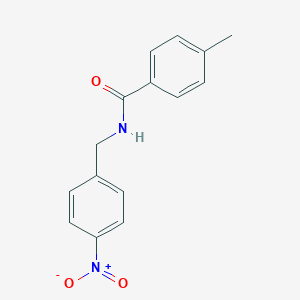

N-{4-nitrobenzyl}-4-methylbenzamide

Description

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28g/mol |

IUPAC Name |

4-methyl-N-[(4-nitrophenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)15(18)16-10-12-4-8-14(9-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

MRHPJZRRSVUYID-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Activation of 4-Methylbenzoic Acid

4-Methylbenzoic acid is activated with EDC and a hydroxybenzotriazole (HOBt) additive in dichloromethane (DCM) at 0°C. The reaction forms an active ester intermediate, which reacts efficiently with 4-nitrobenzylamine.

Amide Bond Formation

The activated ester is combined with 4-nitrobenzylamine and stirred at room temperature for 24 hours. The product is extracted with ethyl acetate, washed with dilute HCl to remove unreacted amine, and purified via column chromatography.

Key Data:

-

Coupling Agent: EDC/HOBt

-

Solvent: DCM or THF

-

Advantage: Avoids corrosive reagents; suitable for lab-scale synthesis.

Catalytic Condensation Approaches

Recent advances highlight catalytic systems for direct condensation of carboxylic acids with amines, bypassing intermediate steps. A notable example involves boric acid or titanium-based catalysts with polyethylene glycol (PEG) cocatalysts.

Reaction Conditions

4-Methylbenzoic acid and 4-nitrobenzylamine are heated in toluene at 100–120°C with a catalytic system comprising tetrabutoxytitanium (0.1–0.4 mol%) and PEG-4000 (0.00025–0.266 mol%). The water byproduct is removed azeotropically using a Dean-Stark trap.

Efficiency and Scalability

This method achieves yields of 85–90% with minimal purification, as reported for analogous 4-nitrobenzamide syntheses. The PEG cocatalyst enhances solubility and reaction kinetics, making it suitable for industrial applications.

Key Data:

-

Catalyst: Tetrabutoxytitanium/PEG-4000

-

Temperature: 100–120°C

-

Advantage: High atom economy; reduced waste.

Comparative Analysis of Methods

| Parameter | Acid Chloride | Coupling Agent | Catalytic Condensation |

|---|---|---|---|

| Yield | 75–85% | 65–75% | 85–90% |

| Reagents | SOCl₂, TEA | EDC, HOBt | Ti(OⁱPr)₄, PEG |

| Reaction Time | 12–24 h | 24 h | 6–8 h |

| Scalability | Moderate | Low | High |

| Safety Concerns | Corrosive reagents | Low toxicity | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

N-{4-nitrobenzyl}-4-methylbenzamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Formation of N-(4-Aminobenzyl)-4-methylbenzamide.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-nitrobenzyl}-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-nitrobenzyl}-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

N-(4-Nitrophenyl)-4-methylbenzamide (4-Methyl-N-(4-nitrophenyl)benzamide)

- Key Differences: The absence of a methylene linker reduces conformational flexibility compared to the nitrobenzyl derivative.

- Activity : Similar nitro-substituted benzamides show moderate kinase inhibition (e.g., VEGFR1, Aurora B) in molecular docking studies .

N-(3-Trifluoromethylphenyl)-4-methylbenzamide

- Structure : A trifluoromethyl (-CF₃) group replaces the nitrobenzyl moiety.

- Key Differences: The -CF₃ group is less polar than -NO₂, leading to higher lipophilicity (logP ~3.5 vs. ~2.8 for nitro analogs). Enhanced metabolic stability due to the inert C-F bonds.

- Activity : Demonstrates potent inhibition of PDGFRα (IC₅₀ = 12 nM) and Abl kinases, attributed to strong hydrophobic interactions .

N-(2,6-Dichlorophenyl)-4-methylbenzamide

- Structure : Chlorine atoms at ortho positions on the phenyl ring.

- Key Differences :

- Steric hindrance from chlorine atoms may limit binding to flat kinase active sites.

- Increased molecular weight (MW = 294.2 g/mol) compared to nitrobenzyl derivatives (MW ~270 g/mol).

Impact of Substituent Position and Linkers

N-(4-Methoxybenzyl)-4-methylbenzamide

- Structure : A methoxy (-OCH₃) group replaces the nitro substituent.

- Higher solubility in polar solvents compared to nitro analogs.

- Activity : Methoxy derivatives are less potent in kinase assays but show improved oral bioavailability .

Ethynyl-Linked Hybrids (e.g., N-[3-(Imidazolyl)phenyl]-4-methylbenzamide)

- Structure : Ethynyl linkers connect heterocyclic bases (e.g., purines) to the benzamide core.

- Key Differences :

- Activity: IC₅₀ values in the nanomolar range (e.g., 8 nM for Abl kinase inhibition) .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) | Key Substituent Effect |

|---|---|---|---|---|

| N-(4-Nitrobenzyl)-4-methylbenzamide | 270.3 | 2.8 | ~50 (DMSO) | High polarity due to -NO₂ |

| N-(4-Nitrophenyl)-4-methylbenzamide | 256.2 | 2.5 | ~75 (DMSO) | Rigid planar structure |

| N-(3-Trifluoromethylphenyl)-4-methylbenzamide | 283.3 | 3.5 | ~30 (DMSO) | Enhanced lipophilicity |

| N-(tert-Butyl)-4-methylbenzamide | 191.3 | 3.2 | ~100 (Water) | Improved solubility |

Kinase Inhibition Mechanisms

- Nitrobenzyl Derivatives: The -NO₂ group may participate in charge-transfer interactions with lysine or arginine residues in kinase ATP-binding sites, as seen in VEGFR1 and Aurora B inhibitors .

- Ethynyl-Linked Hybrids: Demonstrated 10-fold higher potency than non-linked analogs in AblT315I mutant inhibition, suggesting critical role of linker flexibility .

Anticancer Activity Trends

- Nitro-Substituted Analogs : Moderate cytotoxicity (IC₅₀ = 5–20 µM) in leukemia cell lines, likely due to redox cycling of the nitro group generating reactive oxygen species (ROS) .

- Trifluoromethyl Derivatives : Superior antiproliferative effects (IC₅₀ = 0.5–2 µM) in solid tumors, attributed to sustained target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.